4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole
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Overview
Description
4,5-Dichloro-3-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazole derivatives can undergo a variety of reactions, including radical addition followed by intramolecular cyclization , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The compound’s physical properties, such as its melting point (255 °C), boiling point (317 °C), and density (133±01 g/cm3 at 20 °C; Press: 760 Torr) (predicted) , may influence its bioavailability.
Result of Action
Similar compounds have shown cytotoxic properties against several human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reagents and products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3-methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,5-Dichloro-3-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound is explored for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-1-phenyl-1H-pyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
- 3-Methyl-1-phenyl-1H-pyrazole
Uniqueness
4,5-Dichloro-3-methyl-1-phenyl-1H-pyrazole is unique due to the presence of two chlorine atoms at the 4 and 5 positions, which significantly influence its chemical reactivity and biological activity. This structural feature allows for diverse functionalization and enhances its potential in various applications compared to its analogs .
Properties
IUPAC Name |
4,5-dichloro-3-methyl-1-phenylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJWSTZHZGJTNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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